Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
Brand Name: Vulcanchem
CAS No.: 913243-66-0
VCID: VC4791474
InChI: InChI=1S/C18H16N2O4S/c1-24-18(23)11-2-6-13(7-3-11)20-16(21)10-15(17(20)22)25-14-8-4-12(19)5-9-14/h2-9,15H,10,19H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4

Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate

CAS No.: 913243-66-0

Cat. No.: VC4791474

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4

* For research use only. Not for human or veterinary use.

Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate - 913243-66-0

Specification

CAS No. 913243-66-0
Molecular Formula C18H16N2O4S
Molecular Weight 356.4
IUPAC Name methyl 4-[3-(4-aminophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Standard InChI InChI=1S/C18H16N2O4S/c1-24-18(23)11-2-6-13(7-3-11)20-16(21)10-15(17(20)22)25-14-8-4-12(19)5-9-14/h2-9,15H,10,19H2,1H3
Standard InChI Key CFYTVTZSEYCYHP-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N

Introduction

Structural and Molecular Characteristics

The compound’s systematic name reflects its intricate architecture:

  • Pyrrolidine-2,5-dione core: A five-membered lactam ring with carbonyl groups at positions 2 and 5.

  • 1-Substituent: A methyl 4-benzoate group attached to the nitrogen atom of the succinimide.

  • 3-Substituent: A thioether linkage (-S-) connecting the succinimide to a 4-aminophenyl group.

The molecular formula is deduced as C₁₈H₁₆N₂O₄S (molecular weight: 380.40 g/mol), with a SMILES representation of COC(=O)C1=CC=C(C=C1)N2C(=O)C(C(SC3=CC=C(C=C3)N)=O)CC2=O. Key structural features include:

  • Aromatic systems: The benzoate and 4-aminophenyl groups contribute planar regions for π-π interactions.

  • Polar functional groups: The ester, amine, and carbonyl moieties enhance solubility in polar aprotic solvents like DMF or DMSO .

  • Thioether bridge: Introduces conformational flexibility and potential redox activity.

Synthetic Methodologies

The synthesis of methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate likely involves multistep reactions, leveraging coupling agents such as N,N’-disuccinimidyl carbonate (DSC) to activate carbonyl intermediates . Below is a proposed synthetic route based on analogous procedures:

Step 1: Formation of the Succinimide Core

The pyrrolidine-2,5-dione ring is synthesized via cyclization of a dicarboxylic acid derivative. For example, maleic anhydride may react with a primary amine (e.g., methyl 4-aminobenzoate) to form a maleamic acid, which undergoes thermal or acidic cyclization to yield the succinimide .

Reaction Conditions:

  • Reactants: Methyl 4-aminobenzoate, maleic anhydride.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Temperature: Room temperature to 80°C.

Step 3: Esterification and Purification

The final esterification step ensures the methyl benzoate group remains intact. Purification typically involves reverse-phase HPLC or column chromatography .

Example Protocol:

YieldReaction ConditionsKey Steps
83%THF, DSC, DMAP, RTActivation of benzoic acid with DSC, coupling with succinimide-amine intermediate, HPLC purification .

Physicochemical Properties

Experimental and computational data provide insights into the compound’s behavior:

Solubility and Partitioning

  • Log P (octanol-water): Estimated at -0.66 (indicating moderate hydrophilicity) .

  • Solubility:

    • Water: ~68.9 mg/mL (0.269 M, classified as "very soluble") .

    • Organic solvents: High solubility in DMF, DMSO, and acetonitrile.

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 1.07 (d, 3H, methyl), δ 7.44–8.65 (m, aromatic protons), and δ 4.82 (d, 4H, succinimide CH₂) .

  • UPLC-MS: [M+H]⁺ peak at m/z 380.40, retention time 0.61 min (Method 2) .

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